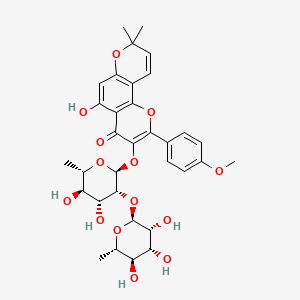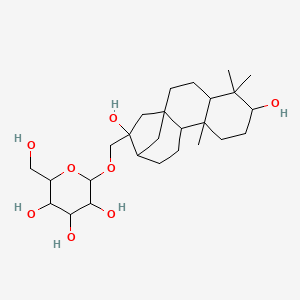
MCTR3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maresin Conjugates in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator synthesized from docosahexaenoic acid in macrophages. It plays a crucial role in promoting tissue regeneration and resolving inflammation.
作用机制
Target of Action
MCTR3, also known as Maresin Conjugate in Tissue Regeneration 3, primarily targets monocytes . It reprograms these cells to upregulate Arginase-1 , a key enzyme involved in the urea cycle and the production of polyamines and proline, which are crucial for cell proliferation and tissue repair .
Mode of Action
this compound interacts with its target cells, the monocytes, and induces a reprogramming process . This reprogramming leads to an upregulation of Arginase-1 . The upregulated Arginase-1 then mediates the joint reparative and pro-resolving activities of the monocytes .
Biochemical Pathways
this compound is part of a family of evolutionarily conserved chemical signals known as Maresin Conjugates in Tissue Regeneration (MCTR) . These signals orchestrate host responses to promote tissue regeneration and resolution of infections . This compound is produced from endogenous substrate by E. coli activated human macrophages . It has been identified in sepsis patients and has been shown to accelerate tissue regeneration in planaria .
Pharmacokinetics
Result of Action
this compound has potent actions in promoting tissue regeneration and resolving infections . It dose-dependently accelerates tissue regeneration in planaria . When administered at the onset or peak of inflammation, this compound promotes the resolution of E. coli infections in mice . It increases bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorscoli), the state of the immune system, and the overall health status of the individual can influence the production and effectiveness of this compound
生化分析
Biochemical Properties
MCTR3 interacts with various enzymes and proteins, including glutathione S-transferase Mu 4, leukotriene C4 synthase, and γ-glutamyl transferase, which are involved in its synthesis from DHA . These interactions are crucial for the conversion of DHA to this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reprogramming monocytes to confer enduring joint protective properties . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It reprograms monocytes to upregulate Arginase-1, mediating their joint reparative and pro-resolving activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It demonstrates remarkable anti-inflammatory and tissue reparative activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 100 ng, this compound selectively reduces the amount of the eicosanoids PGD2, PGE2, PGF2α, and TXB2 in the exudate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferase Mu 4 and leukotriene C4 synthase during its synthesis from DHA .
准备方法
MCTR3 is synthesized through a series of enzymatic reactions starting from docosahexaenoic acid. The process involves the oxidation of docosahexaenoic acid to maresin 1, which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C 4 synthase. MCTR1 is further converted to MCTR2 by γ-glutamyl transferase, and finally, MCTR2 is converted to this compound by dipeptidase .
化学反应分析
MCTR3 undergoes various chemical reactions, including oxidation and conjugation. It is produced from endogenous substrates by E. coli-activated human macrophages . The major products formed from these reactions include maresin 1, MCTR1, and MCTR2. Common reagents and conditions used in these reactions include glutathione S-transferase, γ-glutamyl transferase, and dipeptidase .
科学研究应用
MCTR3 has several scientific research applications, particularly in the fields of immunology and inflammation. It has been shown to accelerate tissue regeneration in planaria and reduce neutrophil infiltration in mice . This compound also reprograms arthritic monocytes to upregulate Arginase-1, exerting pro-resolving and tissue-protective functions in experimental arthritis . Additionally, this compound has been identified in sepsis patients and has shown potential in promoting the resolution of infections .
相似化合物的比较
MCTR3 is part of a family of compounds known as maresin conjugates in tissue regeneration, which also includes MCTR1 and MCTR2. These compounds share similar functions in promoting tissue regeneration and resolving inflammation. this compound has been shown to possess more potent actions compared to MCTR1 and MCTR2 . Other similar compounds include protectins and resolvins, which are also specialized pro-resolving mediators derived from omega-3 fatty acids .
属性
CAS 编号 |
1784701-63-8 |
|---|---|
分子式 |
C25H37NO5S |
分子量 |
463.6 |
InChI |
InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21?,22-,23+/m0/s1 |
InChI 键 |
GIIVKOKEBBFSDI-FTVGPXKWSA-N |
SMILES |
O[C@@H](C/C=CC/C=CCC)[C@H](SC[C@H](N)C(O)=O)/C=C/C=C/C=CC/C=CCCC(O)=O |
同义词 |
13-cysteinyl-14-hydroxy-Docosahexaenoic Acid; Maresin Conjugates in Tissue Regeneration 3; Maresin Sulfido Conjugate 3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


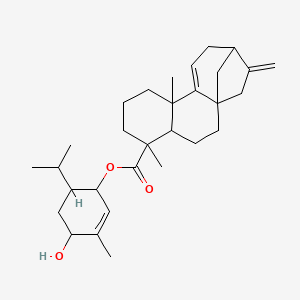
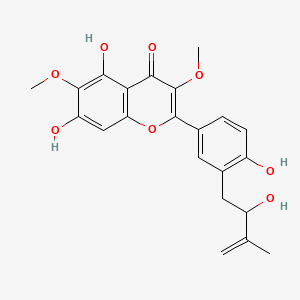
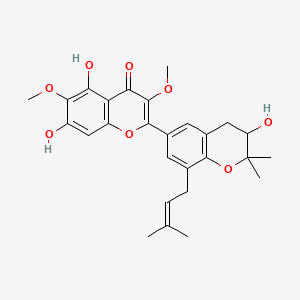
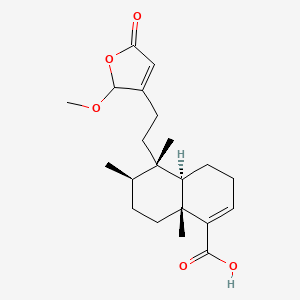
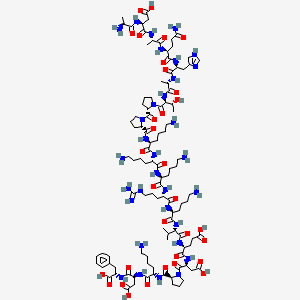
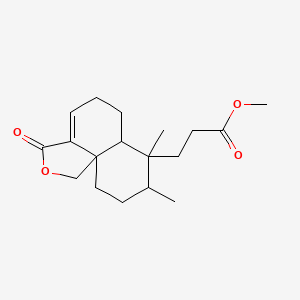
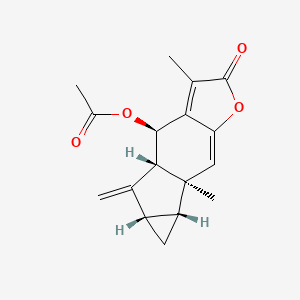
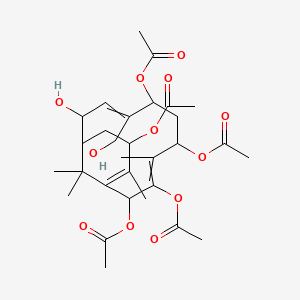
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysen-1-ol](/img/structure/B593486.png)
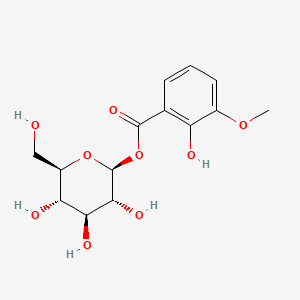
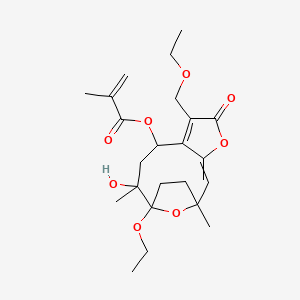
![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)
